![molecular formula C9H18N2O B2749459 1-(Oxan-3-yl)piperazine CAS No. 914654-80-1](/img/structure/B2749459.png)
1-(Oxan-3-yl)piperazine
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Overview
Description
1-(Oxan-3-yl)piperazine is an organic compound with the CAS Number: 914654-80-1 . It is a liquid at room temperature and has a molecular weight of 170.25 .
Molecular Structure Analysis
The IUPAC name for 1-(Oxan-3-yl)piperazine is 1-tetrahydro-2H-pyran-3-ylpiperazine . The InChI key is NECAOEAZNSQZNA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Oxan-3-yl)piperazine is a liquid at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications
- Example : Modification of the piperazine ring can lead to selective serotonin receptor agonists or antagonists, antipsychotic agents, or antiviral drugs .
- Example : Some derivatives exhibit promising activity against specific cancer cell lines, making them candidates for further development .
- Example : These polymers may release drugs in a controlled manner or respond to environmental stimuli .
Medicinal Chemistry and Drug Development
Anticancer Agents
Materials Science and Polymer Chemistry
Organic Synthesis and Chemical Reactions
Safety and Hazards
properties
IUPAC Name |
1-(oxan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECAOEAZNSQZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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